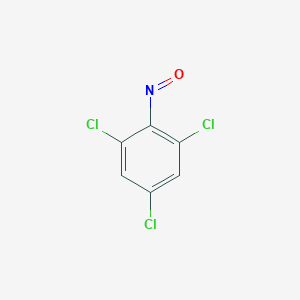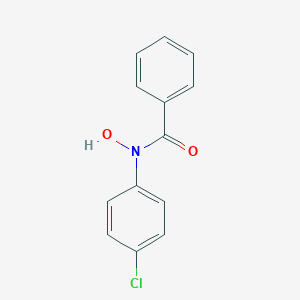![molecular formula C11H15FN2O2 B074630 ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate CAS No. 1478-87-1](/img/structure/B74630.png)
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate, also known as EFEC, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in medicine and agriculture. EFEC belongs to the class of carbamate compounds, which are widely used as insecticides and herbicides. The unique chemical structure of EFEC makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a cost-effective compound to work with. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have low toxicity, making it safe for use in vitro and in vivo studies. However, one limitation of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. One potential area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based insecticides and herbicides, as carbamate compounds have shown promise in this area. Additionally, further studies are needed to fully understand the mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate and its potential applications in other areas of research.
Méthodes De Synthèse
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with N-ethyl ethanolamine to obtain ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to exhibit anti-cancer properties. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Propriétés
Numéro CAS |
1478-87-1 |
|---|---|
Nom du produit |
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate |
Formule moléculaire |
C11H15FN2O2 |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3,(H,14,15) |
Clé InChI |
DTQYCFWSXJGCRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(C)C1=CC=C(C=C1)F |
SMILES canonique |
CCOC(=O)NNC(C)C1=CC=C(C=C1)F |
Synonymes |
N'-(p-Fluoro-α-methylbenzyl)carbazic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



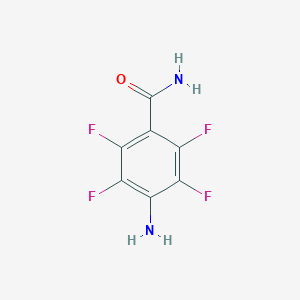

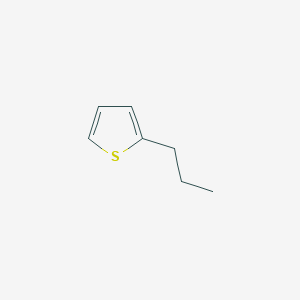
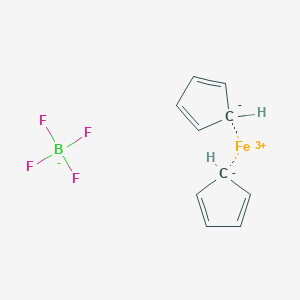
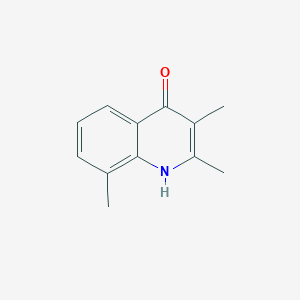
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
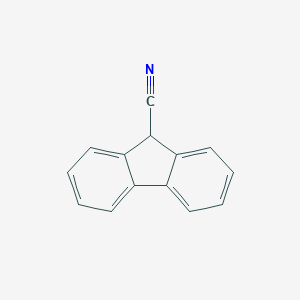
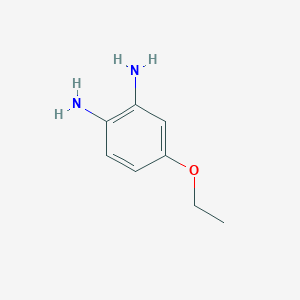
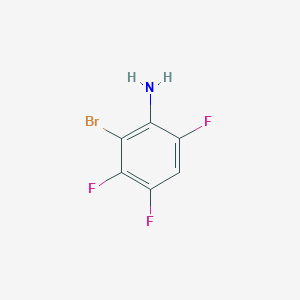

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
